MFCD05022755

Description

MFCD05022755 (CAS: Not explicitly provided in evidence) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol . Such compounds are widely used in medicinal chemistry due to their metabolic stability and ability to modulate pharmacokinetic properties like solubility and membrane permeability . Key properties inferred from analogs include:

Properties

IUPAC Name |

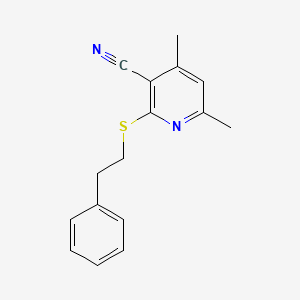

4,6-dimethyl-2-(2-phenylethylsulfanyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-12-10-13(2)18-16(15(12)11-17)19-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLICTDAXZVBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05022755 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of nitrogen-containing heterocyclic compounds. The preparation method typically involves the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure of this compound through a series of condensation reactions.

Functional Group Modifications:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure cost-effectiveness and efficiency. These methods may include:

Batch Processing: Involves the synthesis of the compound in large batches, followed by purification and quality control.

Continuous Flow Synthesis: Utilizes continuous flow reactors to produce the compound in a more controlled and efficient manner, reducing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions

MFCD05022755 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkyl groups, and other substituents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

MFCD05022755 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on cellular processes and pathways.

Medicine: Investigated for its potential therapeutic properties, including its use in drug development and disease treatment.

Industry: Utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals

Mechanism of Action

The mechanism of action of MFCD05022755 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD05022755 with structurally and functionally related compounds, emphasizing differences in molecular properties, synthesis, and applications. Data is synthesized from analogs in the evidence (e.g., CAS 1533-03-5, CAS 1046861-20-4, and others) .

Table 1: Structural and Functional Comparison

Key Findings:

Compared to (3-Bromo-5-chlorophenyl)boronic acid, this compound’s ketone group offers distinct electronic effects, making it more suitable for nucleophilic additions .

Physicochemical Properties :

- Solubility : this compound (0.24 mg/mL) is more soluble than 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (0.15 mg/mL) due to fewer hydrophobic substituents .

- LogP : The lower LogP of this compound (2.15 vs. 3.02) suggests better aqueous compatibility, critical for drug formulation .

Synthetic Complexity :

- This compound’s synthesis involves Pd-catalyzed cross-coupling (similar to CAS 1046861-20-4), requiring specialized catalysts and column chromatography . In contrast, 2-(4-Nitrophenyl)benzimidazole is synthesized via green chemistry methods with reusable catalysts, offering cost advantages .

Research Implications and Limitations

- Advantages of this compound : Its balanced LogP and bioavailability make it a versatile scaffold for drug discovery. However, its synthetic complexity (Score: 2.07) limits large-scale production compared to simpler analogs .

- Limitations : Direct experimental data for this compound is absent in the evidence, requiring validation via future studies (e.g., crystallography or in vivo assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.